N-(pyridin-2-ylmethyl)morpholine-4-carboxamide
CAS No.: 349118-94-1
Cat. No.: VC4994860
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349118-94-1 |
---|---|
Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 |
IUPAC Name | N-(pyridin-2-ylmethyl)morpholine-4-carboxamide |
Standard InChI | InChI=1S/C11H15N3O2/c15-11(14-5-7-16-8-6-14)13-9-10-3-1-2-4-12-10/h1-4H,5-9H2,(H,13,15) |
Standard InChI Key | ZKQVTTZYAFBOTG-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)NCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
N-(Pyridin-2-ylmethyl)morpholine-4-carboxamide (molecular formula: ) consists of two primary moieties: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a pyridin-2-ylmethyl group. The carboxamide bridge (-CONH-) connects the morpholine’s carbonyl carbon to the methylene group of the pyridine derivative. This arrangement confers both polar and lipophilic characteristics, influencing solubility and membrane permeability .
Key structural parameters include:
-
Molecular weight: 237.26 g/mol
-
Topological polar surface area (TPSA): ~58 Ų (estimated from analogs )
-
logP (octanol-water partition coefficient): ~1.2 (predicted based on substituent contributions )
The pyridine ring’s electron-deficient nature and the morpholine’s conformational flexibility suggest potential interactions with biological targets, particularly enzymes and receptors requiring hydrogen bonding or π-π stacking .
Synthesis and Synthetic Methodologies
The synthesis of N-(pyridin-2-ylmethyl)morpholine-4-carboxamide typically involves amide bond formation between morpholine-4-carboxylic acid and pyridin-2-ylmethanamine. A representative pathway, inferred from analogous procedures , proceeds as follows:
-
Activation of morpholine-4-carboxylic acid: Treatment with a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane generates an active ester intermediate.
-
Nucleophilic attack by pyridin-2-ylmethanamine: The amine reacts with the activated carboxylic acid, yielding the carboxamide product after purification via column chromatography.
Alternative routes may employ Buchwald–Hartwig amination or nucleophilic aromatic substitution (SAr) to introduce substituents, as observed in related pyrimidine-4-carboxamide syntheses . For instance, dichloropyrimidine intermediates can undergo sequential substitutions with amines to install the pyridinylmethyl and morpholine groups .
Physicochemical and Spectroscopic Properties
While experimental data for N-(pyridin-2-ylmethyl)morpholine-4-carboxamide are sparse, extrapolations from structurally similar compounds provide reliable estimates:
The compound’s stability under physiological conditions remains unstudied, but morpholine derivatives generally exhibit moderate hydrolytic resistance due to the ring’s electron-rich oxygen .
Pharmacological and Biological Applications
Although direct reports on N-(pyridin-2-ylmethyl)morpholine-4-carboxamide are absent, its structural analogs have shown diverse bioactivities:
-
Enzyme inhibition: Pyrimidine-4-carboxamides with morpholine substituents act as potent inhibitors of NAPE-PLD, an enzyme involved in lipid mediator biosynthesis . The carboxamide group facilitates hydrogen bonding with catalytic residues, while the morpholine enhances solubility.
-
Antimicrobial activity: Morpholine-thiocarboxamide derivatives exhibit moderate activity against Mycobacterium tuberculosis, attributed to metal chelation and membrane disruption .
-
CNS modulation: LEI-401, a related pyrimidine-4-carboxamide, reduces N-acylethanolamine levels in murine brains, suggesting potential anxiolytic or antidepressant effects .
These findings imply that N-(pyridin-2-ylmethyl)morpholine-4-carboxamide could serve as a scaffold for developing enzyme inhibitors or antimicrobial agents, pending targeted studies.
Future Directions and Research Gaps
The absence of direct studies on N-(pyridin-2-ylmethyl)morpholine-4-carboxamide highlights several research opportunities:
-
Kinetic and thermodynamic solubility studies to optimize formulation.
-
In vitro screening against enzyme targets (e.g., kinases, phospholipases) to identify lead applications.
-
Metabolic stability assays using hepatic microsomes to assess pharmacokinetic viability.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock this compound’s potential in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume